1-(4-bromobenzyl)-3-((4-bromobenzyl)thio)-1H-indole
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Overview
Description
1-(4-Bromobenzyl)-3-((4-bromobenzyl)thio)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features two 4-bromobenzyl groups attached to the indole core, one via a thioether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromobenzyl)-3-((4-bromobenzyl)thio)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzyl bromide and indole.
Formation of Thioether Linkage: The 4-bromobenzyl bromide is reacted with thiourea to form 4-bromobenzylthiourea.
Nucleophilic Substitution: The 4-bromobenzylthiourea is then reacted with indole in the presence of a base such as sodium hydride to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobenzyl)-3-((4-bromobenzyl)thio)-1H-indole can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated indole derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atoms.
Scientific Research Applications
1-(4-Bromobenzyl)-3-((4-bromobenzyl)thio)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of indole-based biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzyl)-3-((4-bromobenzyl)thio)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The indole core is known to interact with proteins and nucleic acids, potentially affecting cellular processes. The bromobenzyl groups may enhance binding affinity or specificity for certain targets.
Comparison with Similar Compounds
4-Bromobenzyl alcohol: A simpler compound with a single bromobenzyl group attached to an alcohol.
4-Bromobenzyl bromide: A precursor in the synthesis of 1-(4-bromobenzyl)-3-((4-bromobenzyl)thio)-1H-indole.
4-Bromobenzylthiourea: An intermediate in the synthesis of the target compound.
Uniqueness: this compound is unique due to its dual 4-bromobenzyl groups and the presence of both an indole core and a thioether linkage. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-[(4-bromophenyl)methylsulfanyl]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Br2NS/c23-18-9-5-16(6-10-18)13-25-14-22(20-3-1-2-4-21(20)25)26-15-17-7-11-19(24)12-8-17/h1-12,14H,13,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPYNUHIXUHLJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)SCC4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Br2NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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